

# Physical and chemical properties of 5-Nitro-1,2-benzisoxazole

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## Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

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## An In-depth Technical Guide to 5-Nitro-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-Nitro-1,2-benzisoxazole**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

## Core Physical and Chemical Properties

**5-Nitro-1,2-benzisoxazole** is a nitro-substituted aromatic heterocyclic compound. The presence of the nitro group significantly influences its electronic properties and potential biological activity. A summary of its key physical and chemical data is presented below.

## Data Presentation: Physical and Chemical Properties

Property	Value	Source/Notes
Molecular Formula	$C_7H_4N_2O_3$	<a href="#">[1]</a>
Molecular Weight	164.12 g/mol	<a href="#">[2]</a>
CAS Number	39835-28-4	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Solid, white powder	<a href="#">[3]</a>
Melting Point	Data not available	<a href="#">[1]</a>
Boiling Point	$321.7 \pm 15.0$ °C at 760 mmHg	<a href="#">[1]</a>
Density	$1.5 \pm 0.1$ g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	$148.4 \pm 20.4$ °C	<a href="#">[1]</a>
pKa	$-5.29 \pm 0.30$ (Predicted)	<a href="#">[5]</a>
LogP (Octanol/Water)	1.46 (Calculated)	<a href="#">[1]</a>
Water Solubility (Log10WS)	-7.43 (Calculated, in mol/L)	<a href="#">[6]</a>
Storage Temperature	2-8 °C, sealed in dry conditions	<a href="#">[5]</a>

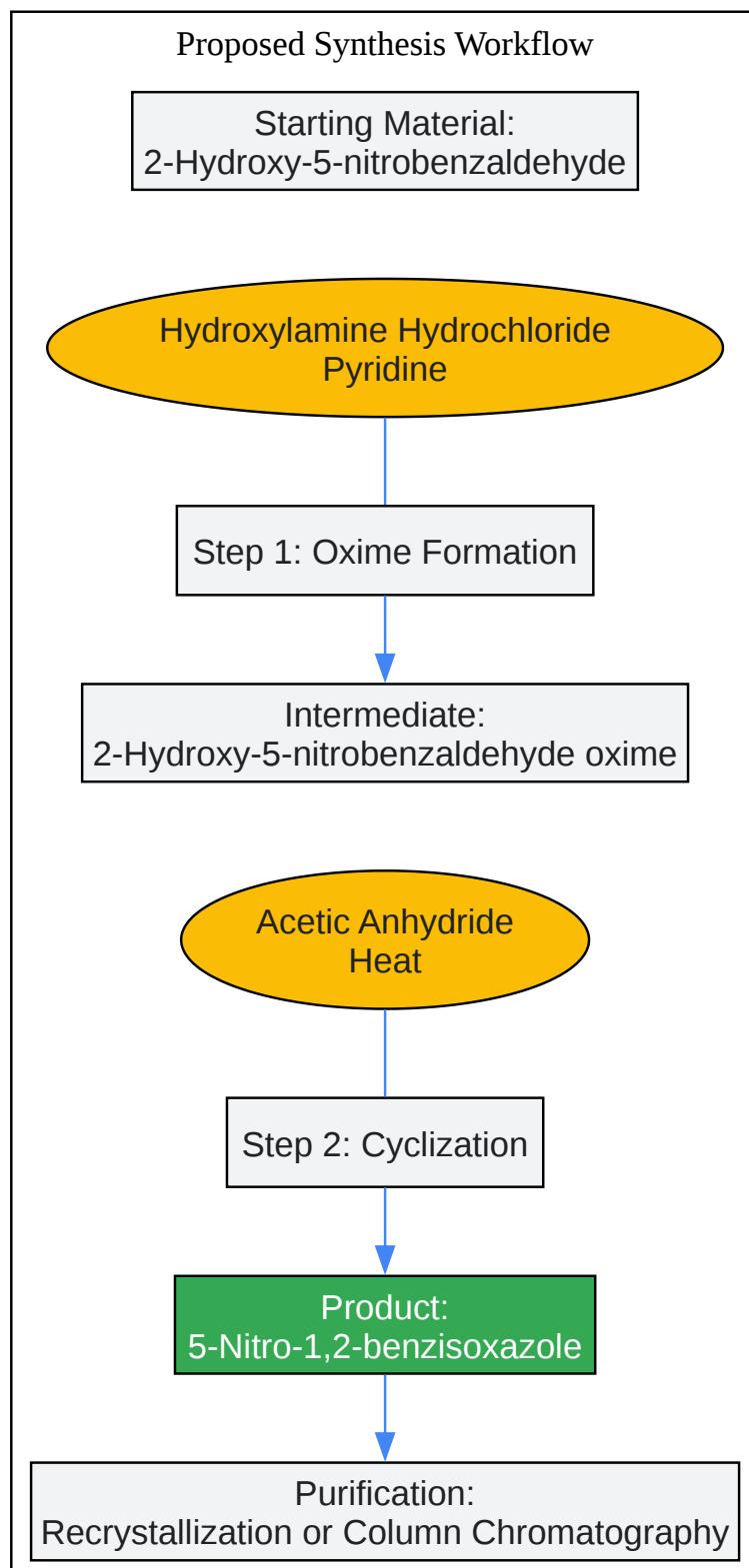
Note on Solubility: Experimental data on the solubility of **5-Nitro-1,2-benzisoxazole** in common organic solvents such as methanol, ethanol, DMSO, and acetone are not readily available in the cited literature. Based on its structure, it is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Nitro-1,2-benzisoxazole** are not extensively published. The following sections provide generalized yet detailed methodologies based on standard organic chemistry practices and procedures for related compounds.

## Synthesis of 5-Nitro-1,2-benzisoxazole: A Proposed Method

The synthesis of **5-Nitro-1,2-benzisoxazole** can be approached through the cyclization of a suitably substituted precursor. A plausible route involves the nitration of a benzisoxazole precursor or the cyclization of a pre-nitrated aromatic compound. The following is a proposed synthetic workflow.



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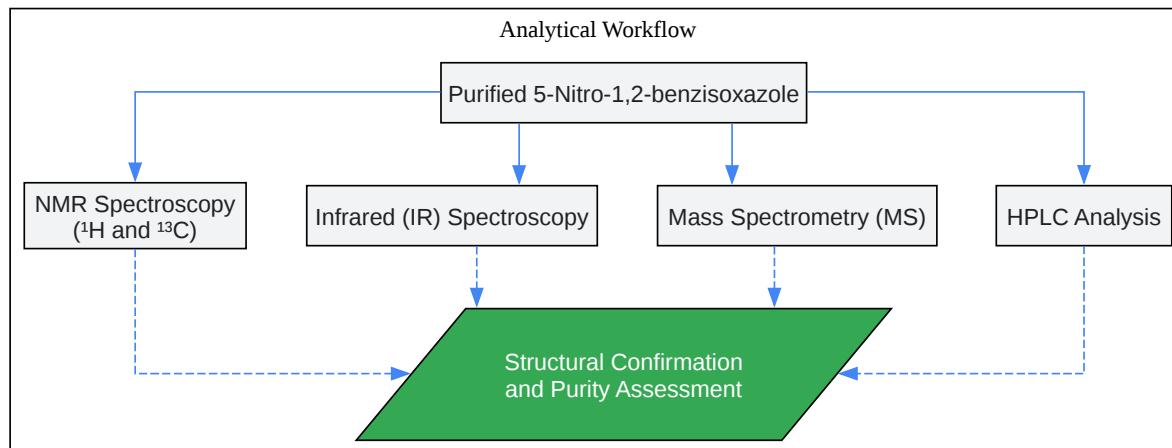
Caption: Proposed synthesis workflow for **5-Nitro-1,2-benzisoxazole**.

**Detailed Protocol:**

- Oxime Formation:
  - To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).
  - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
  - Filter the solid, wash with water, and dry to obtain 2-hydroxy-5-nitrobenzaldehyde oxime.
- Cyclization to **5-Nitro-1,2-benzisoxazole**:
  - Suspend the dried oxime in acetic anhydride (5-10 equivalents).
  - Heat the mixture to reflux (approximately 140 °C) for 1-2 hours.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring to precipitate the crude product.
  - Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
- Purification:
  - The crude **5-Nitro-1,2-benzisoxazole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

## Spectroscopic and Chromatographic Analysis

The following are general protocols for the structural and purity analysis of **5-Nitro-1,2-benzisoxazole**.



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Caption: General analytical workflow for **5-Nitro-1,2-benzisoxazole**.

#### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[6][7][8][9][10]
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

Expected Spectral Data: While experimental spectra for **5-Nitro-1,2-benzisoxazole** are not readily available in the searched literature, the following are expected chemical shifts based on

its structure:

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Aromatic protons are expected in the range of $\delta$ 7.5-9.0 ppm.	Aromatic and heterocyclic carbons are expected in the range of $\delta$ 110-165 ppm.
The proton at C3 is anticipated to be the most downfield proton of the benzisoxazole ring system.	The carbon bearing the nitro group (C5) and the carbons of the isoxazole ring (C3, C7a) are expected to be significantly deshielded.

### 2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FT-IR spectrometer.

Expected Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	Aromatic C-H stretching
~1620-1580	C=N and C=C stretching
~1550-1500 and ~1350-1300	Asymmetric and symmetric NO <sub>2</sub> stretching
~1200-1000	C-O stretching

### 2.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a GC-MS or LC-MS system.
- Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected m/z Value:

m/z	Assignment
~164.02	[M] <sup>+</sup> (Molecular Ion)

#### 2.2.4. High-Performance Liquid Chromatography (HPLC)

- Method: A reverse-phase HPLC method would be suitable for purity analysis.
- Column: A C18 column is recommended.
- Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

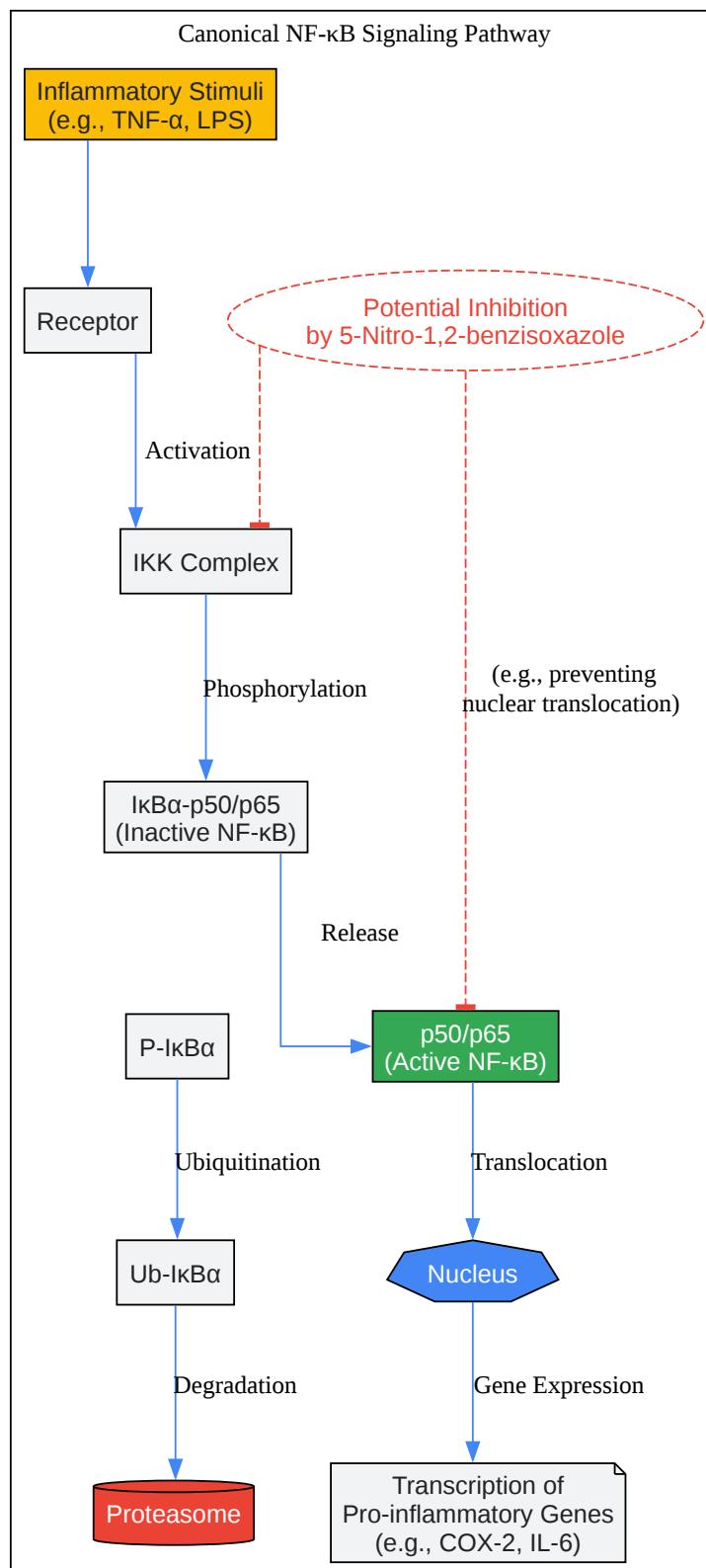
## Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of **5-Nitro-1,2-benzisoxazole** are limited, the benzisoxazole scaffold is present in a number of pharmacologically active compounds.[\[11\]](#) Derivatives of benzisoxazole are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[\[11\]](#) The presence of a nitro group, an electron-withdrawing group, is known to modulate the biological activity of heterocyclic compounds, and some nitro-substituted benzisoxazoles have shown good anti-inflammatory activity.[\[11\]](#)

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Although the direct effect of **5-Nitro-1,2-benzisoxazole** on the NF-κB pathway has not been reported, it represents a plausible mechanism of action for its potential anti-inflammatory properties.

## The Canonical NF-κB Signaling Pathway: A Potential Target

The canonical NF- $\kappa$ B pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and lipopolysaccharide (LPS). This leads to the activation of the I $\kappa$ B kinase (IKK) complex, which then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ . Phosphorylated I $\kappa$ B $\alpha$  is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF- $\kappa$ B (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

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Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Further research is required to determine if **5-Nitro-1,2-benzisoxazole** directly modulates this or other inflammatory signaling pathways, such as the MAPK cascade or directly inhibits inflammatory enzymes like COX-2.[12] Such studies would be crucial in elucidating its mechanism of action and potential therapeutic applications.

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